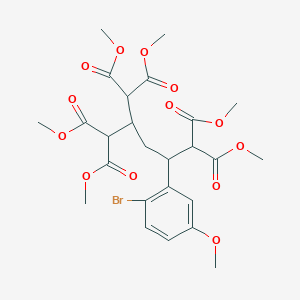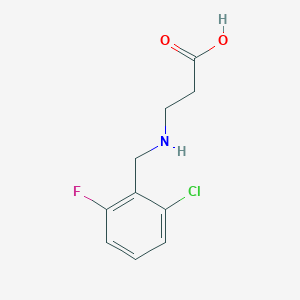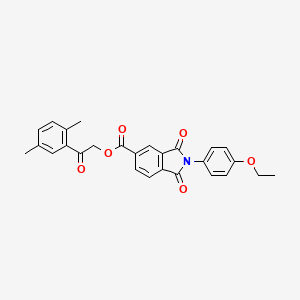![molecular formula C13H11NO B12481095 1H-benzo[g]indol-3-ylmethanol](/img/structure/B12481095.png)
1H-benzo[g]indol-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzo[g]indol-3-ylmethanol is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . It belongs to the indole family, which is known for its significant biological and pharmacological properties . This compound is characterized by the presence of an indole ring fused with a benzene ring and a methanol group attached to the third position of the indole ring.
Preparation Methods
The synthesis of 1H-benzo[g]indol-3-ylmethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another approach is the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods often employ multicomponent reactions (MCRs) due to their high efficiency, operational simplicity, and cost-effectiveness .
Chemical Reactions Analysis
1H-benzo[g]indol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
1H-benzo[g]indol-3-ylmethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzo[g]indol-3-ylmethanol involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The compound’s effects are mediated through pathways involving protein kinases, transcription factors, and other regulatory proteins .
Comparison with Similar Compounds
1H-benzo[g]indol-3-ylmethanol can be compared with other indole derivatives such as 1H-indole-3-carbaldehyde and indole-3-acetic acid . While all these compounds share the indole ring structure, this compound is unique due to the presence of the methanol group at the third position, which imparts distinct chemical and biological properties . Similar compounds include:
1H-indole-3-carbaldehyde: Used as a precursor in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1H-benzo[g]indol-3-ylmethanol |
InChI |
InChI=1S/C13H11NO/c15-8-10-7-14-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-7,14-15H,8H2 |
InChI Key |
AODUJFMIVNKJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[(1H-benzotriazol-1-ylmethyl)amino]-4-bromobenzoate](/img/structure/B12481018.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B12481020.png)

![N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12481030.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12481044.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine](/img/structure/B12481051.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12481058.png)
![4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12481071.png)
![Ethyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12481079.png)

![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B12481096.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)propan-1-amine](/img/structure/B12481104.png)

